

# An In-depth Technical Guide to the Synthesis and Characterization of HALS 123

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## Compound of Interest

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Hindered Amine Light Stabilizer (HALS) 123, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidiny) sebacate, is a highly effective radical scavenger used to protect polymers from photo-oxidative degradation.[1][2][3] Its low basicity makes it particularly suitable for applications in acidic environments, such as in coatings with acid catalysts, where traditional HALS might be deactivated.[1][4][5] This guide provides a comprehensive overview of the synthesis and characterization of HALS 123, including detailed experimental protocols and data presentation.

## Physicochemical Properties

HALS 123 is a light yellow, viscous liquid with a low molecular weight.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate	[1][2]
CAS Number	129757-67-1	[1][2][6]
Molecular Formula	C <sub>44</sub> H <sub>84</sub> N <sub>2</sub> O <sub>6</sub>	[7][8]
Molecular Weight	737.15 g/mol	[2][7]
Appearance	Light yellow viscous liquid	[1][2][9]
Density (at 20°C)	0.97 g/cm <sup>3</sup>	[1][10]
Melting Point	< -30°C	[1][11]
Boiling Point (at 760 mmHg)	499.8°C	[2]
Flash Point	256°C	[2]
Vapor Pressure (at 25°C)	4.03E-10 mmHg	[2]
Solubility in Water (at 20°C)	< 0.01%	[1][10]
Solubility in Organic Solvents	High solubility in most organic solvents	[1]

## Synthesis of HALS 123

The synthesis of HALS 123 is typically a two-step process. The first step involves the synthesis of the precursor, bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate. The second step is the N-alkoxylation of this precursor to yield HALS 123.

This precursor is synthesized via a transesterification reaction between dimethyl sebacate and 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst.

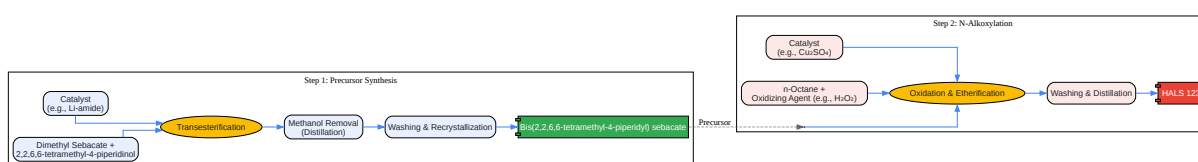
- Reactants:
  - Dimethyl sebacate

- 2,2,6,6-tetramethyl-4-piperidinol
- Catalyst (e.g., lithium amide, sodium methoxide)
- Solvent (e.g., aliphatic or aromatic hydrocarbon)
- Procedure:
  - Charge a reaction vessel with dimethyl sebacate, 2,2,6,6-tetramethyl-4-piperidinol, and the solvent.
  - Add the catalyst to the mixture.
  - Heat the reaction mixture, typically to around 160°C, under a nitrogen atmosphere.
  - Continuously remove the methanol byproduct via distillation to drive the reaction to completion.
  - After the reaction is complete (monitored by techniques like gas chromatography), cool the mixture.
  - Wash the organic phase with water to remove any remaining catalyst and byproducts.
  - Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
  - Remove the solvent under reduced pressure.
  - Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain pure bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[\[12\]](#)

The final product, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidiny)l sebacate, is synthesized by the oxidation and subsequent etherification of the precursor.

- Reactants:
  - Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  - n-Octane

- Oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide)[1][13]
- Catalyst (e.g., cuprous sulfate, vanadium pentoxide, tungsten trioxide)[1]
- Solvent (e.g., cyclohexane or other hydrocarbon-based solvents)[1]
- Procedure:
  - Dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in the chosen solvent in a reaction vessel.
  - Add the catalyst to the solution.
  - Add n-octane to the reaction mixture.
  - Slowly add the oxidizing agent to the mixture while maintaining the reaction temperature. The molar ratio of the oxidizing agent to the HALS precursor is crucial and should be optimized, with a ratio of at least 7:1 being suggested for tert-butyl hydroperoxide.[13]
  - The reaction proceeds via the formation of a nitroxide free radical intermediate.[1]
  - Allow the reaction to proceed under reflux until completion, which can be monitored by techniques such as thin-layer chromatography or HPLC.[13]
  - After the reaction is complete, cool the mixture and wash it with water to remove the catalyst and any unreacted oxidizing agent.
  - Separate the organic layer and dry it.
  - Remove the solvent and excess n-octane by distillation under reduced pressure to obtain the final product, HALS 123.[13]

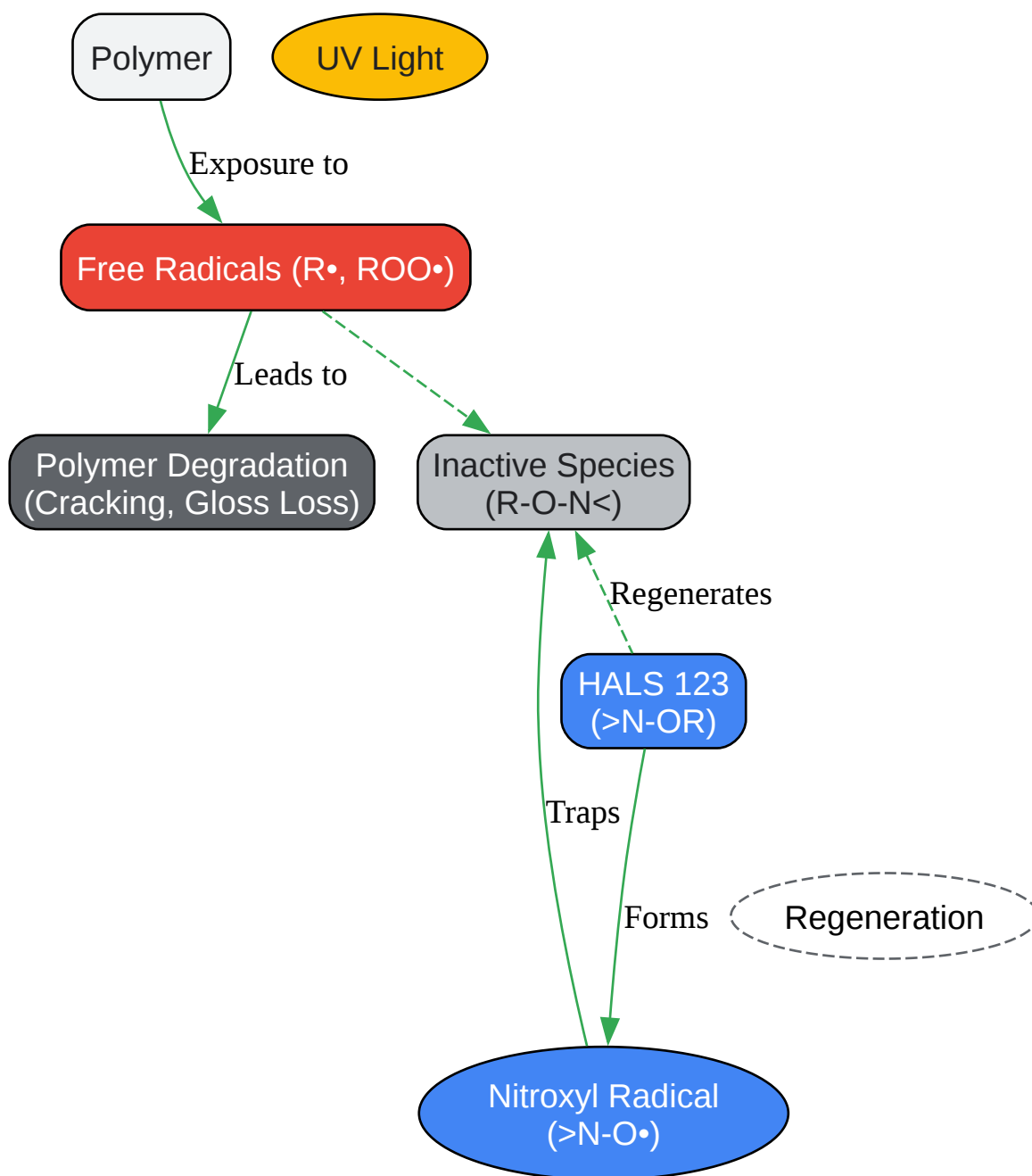


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Synthesis workflow for HALS 123.

## Mechanism of Action

HALS 123 functions as a light stabilizer through a radical scavenging mechanism.<sup>[1]</sup> Upon exposure to UV light, polymers generate free radicals, which initiate a chain reaction leading to degradation. The hindered amine functionality in HALS 123 participates in a cyclic process to neutralize these radicals, thereby inhibiting the degradation cascade.<sup>[1]</sup> The unique amino ether structure of HALS 123 contributes to its low basicity, preventing undesirable interactions with acidic components in polymer formulations.<sup>[1]</sup>



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Radical scavenging mechanism of HALS 123.

## Characterization of HALS 123

A variety of analytical techniques are employed to characterize HALS 123 and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of HALS 123.

- Protocol:
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: Due to the basic nature of HALS, an alkaline mobile phase (pH ~11) is often employed to achieve good separation.[\[1\]](#) Post-column acidification may be used prior to detection.
  - Detector: As HALS 123 lacks a strong chromophore, universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are preferred over UV detection.[\[4\]](#)
  - Sample Preparation: The sample is typically dissolved in a suitable organic solvent like toluene, and the polymer matrix is precipitated with a non-solvent such as acetone.[\[1\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for the qualitative analysis of HALS 123, confirming the presence of characteristic functional groups.
  - Expected Peaks: The spectrum would show characteristic absorptions for C-H stretching of alkyl groups, C=O stretching of the ester group, and C-N stretching of the amine group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation of HALS 123.
  - Expected Signals: The  $^1\text{H}$  NMR spectrum would show signals corresponding to the protons of the octyloxy group, the piperidinyll ring, and the sebacate backbone. The  $^{13}\text{C}$  NMR would similarly provide detailed information about the carbon skeleton.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of HALS 123, confirming its identity.
  - Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are suitable for the analysis of HALS.[\[1\]](#) Liquid Extraction Surface Analysis (LESA) coupled with MS/MS can be used for direct analysis from polymer surfaces.[\[9\]](#)

- Expected Ions: The positive ion mass spectrum typically shows the protonated molecule  $[M+H]^+$  and/or the doubly charged ion  $[M+2H]^{2+}$ .[\[2\]](#)
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of HALS 123.
  - TGA: Measures the weight loss of the sample as a function of temperature, indicating its decomposition temperature.
  - DSC: Measures the heat flow to or from a sample as it is heated or cooled, providing information on phase transitions like the glass transition temperature.

## Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of HALS 123.

Analysis	Parameter	Typical Value
Purity (by HPLC)	Assay (Monomer)	≥ 65-78.53%
Oligomers	≤ 14.65-20%	
Physical Properties	Refractive Index (n <sub>20/D</sub> )	1.479
Dynamic Viscosity (20°C)	2900-3100 mPa.s	
Spectroscopic Data	Transmittance (425 nm)	≥ 95%
Transmittance (500 nm)	≥ 97-98.8%	
Impurity Profile	Ash	≤ 0.1%
Volatiles	≤ 1.0%	

Note: The purity specifications can vary between different commercial grades of HALS 123.[\[11\]](#)  
[\[14\]](#)

## Conclusion



This technical guide provides a detailed overview of the synthesis and characterization of HALS 123. The provided experimental protocols and data are intended to be a valuable resource for researchers and professionals working with this important light stabilizer. The unique properties of HALS 123, particularly its low basicity and high efficiency as a radical scavenger, make it a critical component in the formulation of durable and long-lasting polymer products.

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